molecular formula C22H23Cl2N3O4S2 B2919782 4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 330676-56-7

4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide

Katalognummer: B2919782
CAS-Nummer: 330676-56-7
Molekulargewicht: 528.46
InChI-Schlüssel: YZSWZSOEOVTUBE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the sulfonamide class, characterized by a benzamide core linked to a bis(2-chloroethyl)sulfamoyl group and a thiazol-2-yl moiety substituted with a 4-methoxy-3-methylphenyl ring.

Eigenschaften

IUPAC Name

4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23Cl2N3O4S2/c1-15-13-17(5-8-20(15)31-2)19-14-32-22(25-19)26-21(28)16-3-6-18(7-4-16)33(29,30)27(11-9-23)12-10-24/h3-8,13-14H,9-12H2,1-2H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZSWZSOEOVTUBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCCl)CCCl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23Cl2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide (commonly referred to as the sulfamoyl benzamide derivative) has garnered attention in pharmacological research due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article provides a detailed examination of its biological activity, including its mechanisms of action, therapeutic applications, and research findings.

  • Molecular Formula : C22H23Cl2N3O4S2
  • Molecular Weight : 484.46 g/mol
  • CAS Number : 305-03-3

HDAC Inhibition

Recent studies have shown that this compound acts as a potent inhibitor of histone deacetylases (HDACs), particularly HDAC3. In vitro assays revealed an IC50 value of approximately 95.48 nM , indicating strong selectivity for class I HDACs (HDAC1, HDAC2, and HDAC3) . The inhibition of HDACs is crucial in cancer therapy as it leads to the reactivation of tumor suppressor genes and promotes apoptosis in cancer cells.

Antiproliferative Activity

The compound demonstrated significant antiproliferative effects against various solid tumor cell lines. For instance, in HepG2 liver cancer cells, it exhibited an IC50 value of 1.30 μM , outperforming standard treatments such as SAHA (suberoylanilide hydroxamic acid) . The mechanism involves inducing G2/M phase arrest and promoting apoptosis, making it a candidate for further development in oncology.

In Vivo Studies

In xenograft models, the compound showed a tumor growth inhibition (TGI) rate of 48.89% , comparable to that of SAHA . These findings suggest its potential as an effective therapeutic agent in clinical settings.

Combination Therapies

Combination studies indicated that low doses (0.5 μM) of the compound could enhance the anticancer activity of established chemotherapeutics like taxol and camptothecin, suggesting synergistic effects that could improve treatment outcomes for patients .

Case Study 1: HDAC Inhibition and Cancer Therapy

A study investigating the effects of various HDAC inhibitors found that the sulfamoyl benzamide derivative not only inhibited HDAC activity but also altered gene expression profiles associated with tumor progression. This highlights its potential role in combination therapies aimed at overcoming resistance mechanisms commonly encountered in cancer treatment .

Case Study 2: Antibacterial Activity

In addition to its anticancer properties, preliminary studies have indicated moderate antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. This dual functionality opens avenues for research into its use as a broad-spectrum therapeutic agent .

Data Table: Summary of Biological Activities

Activity TypeMeasurement/EffectReference
HDAC3 InhibitionIC50: 95.48 nM
Antiproliferative ActivityIC50 against HepG2: 1.30 μM
Tumor Growth InhibitionTGI: 48.89% in xenograft models
Synergistic EffectsEnhances taxol/camptothecin activity
Antibacterial ActivityModerate activity against S. typhi and B. subtilis

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Sulfamoyl Group

The sulfamoyl group’s substituents critically influence reactivity, lipophilicity, and biological activity:

Compound Name Sulfamoyl Substituents Key Properties/Activity Source
Target Compound Bis(2-chloroethyl) Potential alkylating agent; high lipophilicity (predicted XLogP ~4.2) -
4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide Bis(2-methoxyethyl) 119.09% activity in plant growth modulation
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) Benzyl/methyl Antifungal activity via thioredoxin reductase inhibition

Thiazole Ring Modifications

Variations in the thiazole ring’s substituents alter target selectivity and binding affinity:

Compound Name Thiazole Substituents Biological Implications Source
Target Compound 4-methoxy-3-methylphenyl Enhanced steric and electronic effects for target interaction -
4-[bis(2-chloroethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide 4-ethoxybenzothiazol Similar alkylating potential; molecular weight = 502.4 g/mol
N-(4-tert-butyl-1,3-thiazol-2-yl)-4-[(4-methylphenyl)sulfamoyl]benzamide 4-tert-butyl Bulky substituent may reduce binding to compact active sites

Physicochemical and Pharmacokinetic Properties

Property Target Compound (Predicted) 4-[bis(2-methoxyethyl)sulfamoyl] Analog FNA (Fluorinated Benzamide)
Molecular Weight ~505–510 g/mol 505.6 g/mol Not specified
XLogP3 ~4.2 (similar to ) Lower (methoxy groups) Improved metabolic stability
Hydrogen Bond Acceptors 7 6 Fluorine enhances stability

Q & A

Q. Purity Validation :

  • Chromatography : HPLC or TLC with UV detection to monitor reaction progress .
  • Spectroscopy : 1^1H/13^13C NMR to confirm functional groups, and LC-MS for molecular weight verification .

Basic: What spectroscopic and crystallographic methods are used to confirm its structure?

Answer:

  • NMR Spectroscopy : 1^1H NMR identifies protons on the bis(2-chloroethyl) group (δ 3.6–3.8 ppm) and the methoxy group (δ 3.3 ppm). 13^13C NMR confirms carbonyl (C=O, ~170 ppm) and aromatic carbons .
  • X-ray Crystallography : Single-crystal analysis (via APEX2 software) resolves the thiazol-benzamide conformation and hydrogen-bonding networks .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 523.05 for [M+H]+^+) .

Advanced: How can reaction conditions be optimized to improve yield and selectivity?

Answer:

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) for sulfamoylation efficiency .
  • Solvent Effects : Compare polar aprotic solvents (DMF, acetonitrile) for thiazol cyclization; acetonitrile reduces byproducts .
  • Temperature Control : Lower temperatures (0–5°C) during benzamide coupling minimize hydrolysis .
  • Theoretical Frameworks : Use DFT calculations to predict transition states and optimize steric hindrance in the thiazol ring .

Advanced: How should researchers address contradictions in biological activity data across studies?

Answer:

  • Experimental Replication : Repeat assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate variables .
  • Structural Analogues : Compare activity of derivatives (e.g., replacing the trifluoromethyl group) to identify pharmacophore contributions .
  • Target Validation : Use knockout cell lines or competitive binding assays to confirm receptor specificity .

Advanced: What strategies assess its stability under physiological conditions?

Answer:

  • Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C and monitor degradation via HPLC. The sulfamoyl group is prone to hydrolysis, requiring prodrug strategies .
  • Photostability : Expose to UV light (254 nm) and track decomposition products with LC-MS .
  • Metabolic Stability : Use liver microsomes to identify cytochrome P450-mediated oxidation hotspots (e.g., methoxy group demethylation) .

Methodological: How can researchers design experiments to evaluate its pharmacokinetic properties?

Answer:

  • Lipophilicity : Measure logP via shake-flask method; the trifluoromethyl group increases membrane permeability .
  • Plasma Protein Binding : Use equilibrium dialysis to assess albumin affinity .
  • In Vivo Studies : Administer to rodent models and quantify plasma concentrations via LC-MS/MS. Use compartmental modeling to estimate half-life .

Advanced: What analytical approaches resolve discrepancies in spectral data interpretation?

Answer:

  • 2D NMR : Utilize HSQC and HMBC to assign overlapping aromatic signals in the thiazol-benzamide region .
  • Complementary Techniques : Cross-validate IR (C=O stretch at ~1650 cm1^{-1}) with X-ray data .
  • Computational Modeling : Compare experimental NMR shifts with DFT-predicted values (Gaussian 09) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.